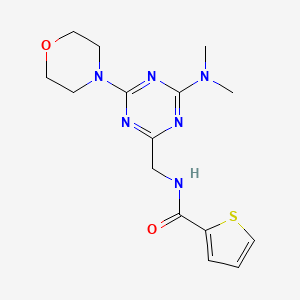
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its triazinyl-methyl linkage and thiophene carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:
Triazine Ring Formation: : The triazinyl core can be formed through a cyclization reaction involving appropriate precursors like cyanuric chloride, followed by substitution with dimethylamine and morpholine.
Thiophene Attachment: : The thiophene-2-carboxamide moiety is often introduced through nucleophilic substitution, where the triazinyl intermediate is reacted with thiophene-2-carboxylic acid or its derivatives.
Industrial Production Methods
In industrial settings, the synthesis is scaled up by optimizing reaction conditions, including temperature, solvent choice, and catalysts. Continuous flow reactors and advanced purification techniques ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions may target the triazinyl moiety, potentially forming dihydro derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) in a hydrogen atmosphere.
Substitution: : Nucleophilic agents such as amines or alkoxides under basic conditions.
Major Products
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Dihydro derivatives of the triazine ring.
Substitution: : Various functionalized derivatives based on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: : Used as intermediates in the synthesis of more complex molecules.
Biology
Biological Probes: : Utilized in the design of probes for biological imaging and diagnostics.
Enzyme Inhibition: : Studied for potential enzyme inhibition properties.
Medicine
Drug Development: : Explored as a scaffold for developing new pharmaceuticals with antimicrobial or anticancer activities.
Industry
Material Science: : Used in the development of advanced materials with specific electronic properties.
Agrochemicals: : Investigated for use in the formulation of new agrochemical agents.
Mecanismo De Acción
The compound's mechanism of action is influenced by its ability to interact with specific molecular targets through its triazinyl and thiophene moieties. It can engage in hydrogen bonding, π-π stacking, and electrostatic interactions, affecting biological pathways and enzymatic functions. Detailed molecular dynamics simulations and biochemical assays are typically employed to elucidate these mechanisms.
Comparación Con Compuestos Similares
Unique Characteristics
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide stands out due to its unique combination of the triazinyl and thiophene structures, which impart distinctive electronic and steric properties.
Similar Compounds
N-((4-(dimethylamino)-6-piperidino-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide: : Similar structure but with a piperidine instead of morpholine, affecting its reactivity and interactions.
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide:
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-20(2)14-17-12(10-16-13(22)11-4-3-9-24-11)18-15(19-14)21-5-7-23-8-6-21/h3-4,9H,5-8,10H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNJEMPKVAYCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














